molecular formula C9H13N3O3S B12780385 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)- CAS No. 145986-24-9

2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-

Cat. No.: B12780385
CAS No.: 145986-24-9
M. Wt: 243.29 g/mol
InChI Key: ZQVQEBGUQLDSPM-NKWVEPMBSA-N
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Description

    is a chemical compound with the following structure:

    2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-: [(2R, cis)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathilan-5-yl]-(1H)-pyrimidin-2-one]\text{[(2R, cis)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathilan-5-yl]-(1H)-pyrimidin-2-one]}[(2R, cis)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathilan-5-yl]-(1H)-pyrimidin-2-one]

    .
  • It belongs to the class of nucleoside analogs and has antiviral properties.
  • Specifically, it inhibits reverse transcriptase enzymes, making it effective against HIV-1 and Hepatitis B viruses .
  • Preparation Methods

    • The synthetic route for this compound involves several steps, including cyclization and functional group transformations.
    • Unfortunately, specific reaction conditions are not readily available in the literature.
    • Industrial production methods likely involve large-scale synthesis with optimized conditions.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, but details are scarce.

      Reduction: Reduction reactions could potentially modify the oxathiolane ring or the pyrimidinone moiety.

      Substitution: Substitution reactions may occur at the amino group or other functional groups.

      Common Reagents: These would include oxidizing agents, reducing agents, and nucleophiles.

      Major Products: The products would depend on the specific reaction conditions.

  • Scientific Research Applications

      Medicine: As an antiviral, it has applications in treating HIV-1 and Hepatitis B infections.

      Chemistry: Researchers study its reactivity and use it as a model compound.

      Biology: It may serve as a tool to investigate nucleoside metabolism.

  • Mechanism of Action

    • The compound inhibits reverse transcriptase enzymes by acting as a nucleoside analog.
    • It competes with natural nucleosides during viral replication, leading to chain termination in the viral DNA.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    145986-24-9

    Molecular Formula

    C9H13N3O3S

    Molecular Weight

    243.29 g/mol

    IUPAC Name

    4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidin-2-one

    InChI

    InChI=1S/C9H13N3O3S/c1-5-2-12(9(14)11-8(5)10)6-4-16-7(3-13)15-6/h2,6-7,13H,3-4H2,1H3,(H2,10,11,14)/t6-,7+/m0/s1

    InChI Key

    ZQVQEBGUQLDSPM-NKWVEPMBSA-N

    Isomeric SMILES

    CC1=CN(C(=O)N=C1N)[C@@H]2CS[C@@H](O2)CO

    Canonical SMILES

    CC1=CN(C(=O)N=C1N)C2CSC(O2)CO

    Origin of Product

    United States

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